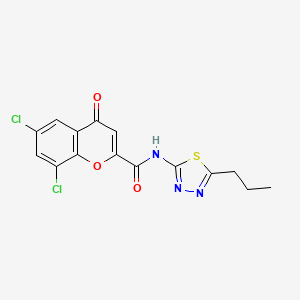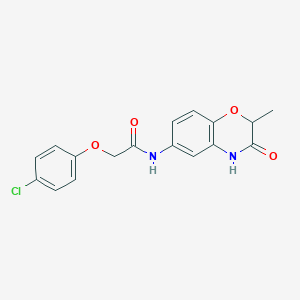
6,8-dichloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dichloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiadiazole moiety: This step involves the reaction of the chromene derivative with a thiadiazole precursor, often under reflux conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation products: Oxidized derivatives of the thiadiazole moiety.
Reduction products: Reduced forms of the carbonyl group.
Substitution products: Compounds with substituted functional groups in place of chlorine atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
6,8-dichloro-4-oxo-4H-chromene-2-carboxamide: Lacks the thiadiazole moiety.
4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: Lacks the chlorine atoms.
6,8-dichloro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: Lacks the propyl group.
Uniqueness
The presence of both the thiadiazole moiety and the chlorine atoms in 6,8-dichloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide makes it unique compared to similar compounds
Properties
Molecular Formula |
C15H11Cl2N3O3S |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
6,8-dichloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O3S/c1-2-3-12-19-20-15(24-12)18-14(22)11-6-10(21)8-4-7(16)5-9(17)13(8)23-11/h4-6H,2-3H2,1H3,(H,18,20,22) |
InChI Key |
SQNTVMDYYMFXFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2,4-dibromophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B11309900.png)
![N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309907.png)
![N-{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B11309923.png)

![trans-4-[({2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11309937.png)
![6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309938.png)
![N-(4-fluorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309949.png)
![propyl 4-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11309957.png)
![N-(4-chloro-3-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309970.png)
![N-(4-ethoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11309983.png)
![N-(2-chloro-4-fluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309989.png)
![N-Ethyl-4-methyl-6-[4-(4-phenoxybenzenesulfonyl)piperazin-1-YL]pyrimidin-2-amine](/img/structure/B11309995.png)
![2-hydroxy-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11309998.png)
![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11310004.png)
